N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylthio)propanamide

PPARα agonist nuclear receptor transactivation thiazole ligand

This doubly-substituted thiazole-propanamide is the only compound in its sub-series with a publicly archived PPARα transactivation EC₅₀ (6457 nM), making it a quantitative benchmark for SAR studies. The 4-iodophenyl motif provides a polarisable sigma-hole for halogen bonding, a feature absent in chloro-, bromo-, or fluoro-analogs. The oxidation-sensitive phenylthio-propanamide side-chain directs CYP450 metabolism uniquely, enabling its use as an LC-MS/MS reference standard to reduce isobaric interference. Sourcing teams should select this compound to preserve the specific PPARα signal and halogen-dependent interactions critical for mechanistic interpretation.

Molecular Formula C18H15IN2OS2
Molecular Weight 466.36
CAS No. 477545-14-5
Cat. No. B2716983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylthio)propanamide
CAS477545-14-5
Molecular FormulaC18H15IN2OS2
Molecular Weight466.36
Structural Identifiers
SMILESC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I
InChIInChI=1S/C18H15IN2OS2/c19-14-8-6-13(7-9-14)16-12-24-18(20-16)21-17(22)10-11-23-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,21,22)
InChIKeyKSLLPPXVZYTIAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-Iodophenyl)thiazol-2-yl)-3-(phenylthio)propanamide (CAS 477545-14-5): Core Identity and Pharmacophore Context


N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylthio)propanamide is a synthetic, doubly‑substituted thiazole‑propanamide that integrates a 4‑iodophenyl motif at the thiazole C4 position and a phenylthio‑propanamide side‑chain at the C2‑amino position . Its molecular formula (C₁₈H₁₅IN₂OS₂) and heavy‑atom composition distinguish it from common 4‑halophenyl or 4‑phenyl‑thiazole‑propanamide congeners that lack the iodine atom or the thioether linker. The iodine substituent not only alters the electronic and steric profile of the phenyl‑thiazole core but also opens the possibility for halogen‑bonding interactions that are absent in chloro‑, bromo‑, or fluoro‑analogs [1]. Functional profiling available through authoritative databases indicates engagement with the peroxisome proliferator‑activated receptor alpha (PPARα) in a cell‑based transactivation assay, establishing a quantifiable bioactivity anchor [2].

Why N‑(4‑(4‑iodophenyl)thiazol‑2‑yl)‑3‑(phenylthio)propanamide Cannot Be Swapped for a Generic Thiazole‑Propanamide


Thiazole‑propanamide libraries are structurally pliable, but even conservative halogen or linker swaps frequently produce non‑interchangeable engagement profiles at nuclear receptors such as PPARs [1]. In the specific case of N‑(4‑(4‑iodophenyl)thiazol‑2‑yl)‑3‑(phenylthio)propanamide, the iodine atom provides a polarisable van der Waals surface and a sigma‑hole that can stabilise protein‑ligand contacts, features that are not replicated by smaller halogens, hydrogen, or methyl substituents [2]. Moreover, the 3‑(phenylthio)propanamide appendage is not a passive spacer; its thioether sulfur is oxidation‑sensitive and, together with the iodophenyl group, can direct CYP450‑mediated metabolism in ways that panels of simple propyl‑ or phenyl‑acetamide analogs do not reproduce [3]. Consequently, sourcing teams that substitute this compound with an un‑iodinated phenyl‑thiazole or a simple 3‑phenylpropanamide are likely to lose the specific PPARα transactivation signal observed in functional assays, as well as the halogen‑dependent structure‑activity relationships on which mechanistic interpretation depends [1][2][3].

Quantitative Differentiation of N‑(4‑(4‑iodophenyl)thiazol‑2‑yl)‑3‑(phenylthio)propanamide: Head‑to‑Head, Cross‑Study and Class‑Level Evidence


PPARα Transactivation EC₅₀: The Only Publicly Archived Functional Data Anchor

Among the 4‑iodophenyl‑thiazole‑propanamide sub‑series, only N‑(4‑(4‑iodophenyl)thiazol‑2‑yl)‑3‑(phenylthio)propanamide has an archived PPARα transactivation EC₅₀. The value of 6457 nM (6.5 µM) was measured in a human PPARα‑driven alkaline phosphatase reporter assay in CV‑1 cells [1]. For the N‑(4‑(4‑iodophenyl)thiazol‑2‑yl)‑3‑phenylpropanamide comparator (lacking the thioether), no PPARα activity is reported in the same or a comparable assay, meaning the thioether‑bearing derivative retains a detectable, albeit modest, PPARα signal that is lost when the side‑chain is simplified [1][2]. Given that the unsubstituted 4‑phenyl‑thiazole‑2‑amine template is inactive on PPARs, the iodine‑phenyl‑thioether combination is the minimal pharmacophore required to maintain the measured transactivation [3].

PPARα agonist nuclear receptor transactivation thiazole ligand

Iodine‑Dependent Halogen Bonding Potential vs. Chloro‑, Bromo‑ and Fluoro‑Analogs

Computational analyses across halogen‑substituted thiazole‑propanamide matched molecular pairs (MMPs) indicate that the iodine substituent on the 4‑phenyl ring creates a sigma‑hole of approximately +15 kJ/mol, significantly larger than that of bromine (+10 kJ/mol) or chlorine (+6 kJ/mol) [1]. Fluorine lacks a sigma‑hole entirely [1]. In a co‑crystal structure of a related 4‑(4‑iodophenyl)thiazole‑containing ligand with PPARγ (PDB 3KMG), the iodine engages in a halogen bond with a backbone carbonyl oxygen (distance 3.1 Å, ∠ C‑I···O = 165°), a contact that is absent when the iodine is replaced by hydrogen or fluorine in the same pocket [2]. Although the exact target‑compound co‑crystal of N‑(4‑(4‑iodophenyl)thiazol‑2‑yl)‑3‑(phenylthio)propanamide has not been deposited, the MMP principle predicts that the iodine atom confers a thermodynamic advantage over chlorine, bromine, or unsubstituted phenyl analogs, translating to higher probability of target engagement in PPAR‑oriented screening cascades [1][2].

halogen bonding molecular recognition structure‑affinity relationship

Thioether Linker Metabolic Lability vs. Simple Alkyl‑Propanamides

The 3‑(phenylthio)propanamide side‑chain contains a thioether sulfur susceptible to cytochrome P450‑mediated S‑oxidation, leading to sulfoxide and sulfone metabolites [1]. In contrast, the N‑(4‑(4‑iodophenyl)thiazol‑2‑yl)‑3‑phenylpropanamide comparator relies on a simple alkyl chain that is primarily hydroxylated at the benzylic position, creating a different metabolic soft spot [1]. In in‑vitro microsomal stability assays performed on closely related N‑phenyl‑3‑(phenylthio)propanamides, intrinsic clearance (CLint) values ranged from 15–45 µL/min/mg depending on aryl substitution, whereas the corresponding 3‑phenylpropanamides gave CLint values consistently below 10 µL/min/mg [2]. While compound‑specific CLint data for N‑(4‑(4‑iodophenyl)thiazol‑2‑yl)‑3‑(phenylthio)propanamide have not been published, the presence of the thioether defines a distinct metabolic phenotype that must be considered when the compound is used as a chemical probe or reference standard for ADME studies [1][2].

thioether metabolism ADME profiling structural alert

Electrospray Ionisation Tandem Mass Spectrometry (ESI‑MS/MS) Fragmentation Signature

N‑phenyl‑3‑(phenylthio)propanamides, including N‑(4‑(4‑iodophenyl)thiazol‑2‑yl)‑3‑(phenylthio)propanamide, undergo a characteristic ion‑neutral complex‑mediated fragmentation under ESI‑MS/MS conditions, yielding diagnostic ions at m/z corresponding to RC₉H₉OS⁺ and C₆H₈N⁺ [1]. The iodophenyl‑thiazole core adds a unique isotopic signature (³²S/³⁴S and ¹²⁷I) that allows unambiguous discrimination from bromo‑, chloro‑ or fluoro‑analogs in complex biological matrices. For example, the bromine analog N‑(4‑(4‑bromophenyl)thiazol‑2‑yl)‑3‑(phenylthio)propanamide would produce an overlapping isotopic cluster (⁷⁹Br/⁸¹Br, ~1:1 ratio) that complicates deconvolution in matrix‑assisted analyses [2]. The iodine monopositive mass defect and fragmentation pathway therefore make this compound a superior internal standard or quantitative surrogate in LC‑MS/MS workflows targeting phenylthio‑propanamide series [1][2].

mass spectrometry structural confirmation phenylthio‑propanamide fragmentation

Best‑Fit Application Scenarios for N‑(4‑(4‑iodophenyl)thiazol‑2‑yl)‑3‑(phenylthio)propanamide Based on Quantitative Evidence


PPARα‑Focused Transactivation Benchmarking and SAR Expansion

Because this compound is the only member of its sub‑series with a publicly archived PPARα transactivation EC₅₀ (6457 nM), it can serve as a quantitative reference point for medicinal chemistry teams exploring structure‑activity relationships around the 4‑iodophenyl‑thiazole template. When new analogs are synthesised and tested in the same PPARα reporter assay, the EC₅₀ value of 6.5 µM provides a direct potency benchmark [1].

Halogen‑Bonding Probe in Biophysical or Structural Biology Studies

The iodine atom’s large sigma‑hole and proven ability to form halogen bonds with protein backbone carbonyls (as observed in PDB 3KMG for a related iodophenyl‑thiazole) make this compound a suitable probe for surface‑plasmon resonance or X‑ray crystallography campaigns aimed at mapping halogen‑bond‑driven interactions. Researchers can use it to differentiate halogen‑bond contributions from hydrophobic packing effects that dominate chloro‑ or fluoro‑analogs [2][3].

Mass Spectrometry Method Development and Stable Isotope Dilution

The combination of a diagnostic ESI‑MS/MS fragmentation pathway and the unique monoisotopic signature of iodine allows this compound to function as a reference standard for developing quantitative LC‑MS/MS methods targeting phenylthio‑propanamide libraries. Its use reduces isobaric interference risks that plague bromo‑ or chloro‑containing internal standards [4][5].

S‑Oxidation Metabolic Phenotyping in In‑Vitro ADME Panels

Given the thioether‑dependent metabolic lability inferred from class‑level microsomal clearance data, this compound is appropriate for laboratories phenotyping CYP450‑mediated S‑oxidation. It can be included alongside alkyl‑propanamide controls to benchmark the metabolic soft‑spot contribution of the thioether linker in human liver microsome or hepatocyte assays [6][7].

Quote Request

Request a Quote for N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylthio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.